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H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH -

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH

Catalog Number: EVT-15266134
CAS Number:
Molecular Formula: C43H68N12O16
Molecular Weight: 1009.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH is a synthetic peptide composed of ten amino acids: serine, asparagine, phenylalanine, glycine, alanine, isoleucine, leucine, and two additional serine residues. This peptide is categorized as a bioactive peptide, which indicates its potential roles in various biological systems and applications in scientific research. The sequence of amino acids plays a crucial role in determining the peptide's structure and function, influencing its interactions with biological targets and its stability in physiological conditions.

Synthesis Analysis

Methods

The synthesis of H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The key steps in SPPS include:

  1. Deprotection: Removal of the protecting group from the amino acid attached to the resin.
  2. Coupling: Addition of the next amino acid using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).
  3. Cleavage: Release of the synthesized peptide from the resin using cleavage reagents like trifluoroacetic acid (TFA) .

Technical Details

In industrial settings, automated peptide synthesizers streamline these processes, allowing for efficient production of large quantities of peptides. The precise control over sequence and modifications during synthesis is essential for achieving desired biological activities and properties.

Molecular Structure Analysis

Structure

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH has a molecular formula of C₄₃H₆₈N₁₂O₁₆ and a molecular weight of 1009 g/mol . The structure features an N-terminal serine and a C-terminal hydroxyl group, which are vital for its stability and reactivity in biological environments.

Data

The arrangement of polar and hydrophobic residues within this peptide influences its solubility and interaction with biological membranes. The unique sequence contributes to its specific structural conformation, which is critical for its function as a bioactive molecule .

Chemical Reactions Analysis

Reactions

The formation of H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH involves condensation reactions that create peptide bonds between the amino acids. Each peptide bond is formed by the reaction between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule. This process can be summarized as follows:

Amino Acid1+Amino Acid2Peptide Bond+H2O\text{Amino Acid}_1+\text{Amino Acid}_2\rightarrow \text{Peptide Bond}+\text{H}_2\text{O}

Technical Details

The efficiency and yield of these reactions depend on several factors, including the choice of coupling reagents, reaction conditions (temperature, pH), and purification methods employed post-synthesis .

Mechanism of Action

The mechanism of action for H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH is largely determined by its specific amino acid sequence and structure. Peptides like this can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. For example, certain peptides mimic natural hormones or neurotransmitters, binding to their respective receptors to elicit a biological response .

Physical and Chemical Properties Analysis

Physical Properties

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH exhibits properties typical of peptides, including solubility in aqueous solutions due to its polar amino acids. Its stability may be influenced by factors such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Molecular Weight: 1009 g/mol
  • Molecular Formula: C₄₃H₆₈N₁₂O₁₆
  • Peptide Bonds: The presence of multiple peptide bonds contributes to its structural integrity.

These properties are crucial for understanding how the peptide behaves in biological systems and its potential interactions with other molecules .

Applications

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH has numerous applications across various fields:

  1. Chemistry: Used as building blocks for more complex molecules and in studies related to peptide chemistry.
  2. Biology: Serves as models for investigating protein structure and function.
  3. Medicine: Potential therapeutic agents for diseases such as cancer and metabolic disorders.
  4. Industry: Applied in developing new materials or as catalysts in chemical reactions.

Research indicates that peptides with specific sequences can enhance stability and bioactivity under physiological conditions, making them valuable for diverse scientific applications .

Molecular Biology and Pathogenic Role in Metabolic Disorders

Amylin Fragment 20-29: Structural Determinants of Amyloidogenicity

The peptide H-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH represents amylin residues 20-29, a critical fragment of the human islet amyloid polypeptide (IAPP) that demonstrates pronounced amyloidogenic properties [1] [9]. This decapeptide (molecular formula: C₄₂H₆₅N₁₁O₁₃) serves as an essential model for understanding the structural basis of pathological amyloid formation in pancreatic β-cells [1]. The primary sequence features several key determinants that facilitate its transition from soluble monomer to insoluble β-sheet-rich aggregates:

  • Polar ladders: The consecutive Asn-Asn residues (positions 2-3 in the fragment, corresponding to amylin 21-22) create a structural motif capable of forming extensive hydrogen-bonding networks. This arrangement facilitates inter-strand interactions that nucleate β-sheet formation through side-chain hydrogen bonding and dipole stabilization [2] [9].

  • Hydrophobic zipper: The central Phe-Gly-Ala-Ile-Leu segment (positions 4-8) constitutes a hydrophobic cluster that drives amyloidogenesis through van der Waals interactions and hydrophobic collapse. The aromatic Phe residue (position 4) enables π-stacking interactions, while the aliphatic Ile and Leu residues (positions 7-8) promote interdigitation of β-strands in the cross-β architecture [2] [5].

  • Secondary structure propensity: Biophysical studies reveal this fragment spontaneously adopts a cross-β conformation in physiological conditions, characterized by perpendicular β-strands relative to the fibril axis. This produces the hallmark X-ray fiber diffraction pattern with a 4.7–4.8 Å meridional reflection (inter-strand spacing) and a 10–12 Å equatorial reflection (inter-sheet distance) [2].

Table 1: Key Residues in Amylin(20-29) Influencing Amyloidogenicity

Residue PositionAmino AcidRole in AggregationStructural Interactions
1 (Ser20)SerineModerate aggregation promoterHydrogen bonding via hydroxyl group
2-3 (Asn21-Asn22)Asparagine pairAggregation hotspotBifurcated hydrogen bonding, polar zipper formation
4 (Phe23)PhenylalanineCritical nucleatorπ-π stacking, hydrophobic interactions
5 (Gly24)GlycineStructural flexibilityBackbone dihedral angle accessibility
6 (Ala25)AlanineHydrophobic contributorVan der Waals packing
7-8 (Ile26-Leu27)Isoleucine-LeucineHydrophobic core stabilizationSteric zipper formation, side-chain interdigitation
9-10 (Ser28-Ser29)Serine pairSolubility modulatorPolar interactions with aqueous environment

The Asn-Asn-Phe triad (residues 2-4 in the fragment) emerges as a particularly potent amyloidogenic core, with mutation studies demonstrating that substitutions at these positions (e.g., Asn→Ala or Phe→Pro) significantly delay or prevent fibrillization. This triad's conservation across amyloidogenic amylin sequences highlights its functional importance in type 2 diabetes pathogenesis [1] [9] [10].

Mechanistic Insights into β-Cell Dysfunction via Amylin Aggregation

The aggregation of amylin(20-29) initiates a cascade of cytotoxic events that directly impair pancreatic β-cell function through multiple interconnected mechanisms:

  • Membrane disruption: During early aggregation, oligomeric species of amylin(20-29) preferentially interact with phospholipid head groups on β-cell membranes through electrostatic attractions between the peptide's polar residues (Ser, Asn) and anionic membrane components. This interaction facilitates peptide insertion into the lipid bilayer, where the hydrophobic segment (Phe-Gly-Ala-Ile-Leu) disrupts membrane integrity. Biophysical studies demonstrate increased membrane fluidity, ion channel dysfunction, and non-selective ion permeability following exposure to amylin(20-29) oligomers, ultimately triggering calcium dysregulation and mitochondrial stress [2] [6].

  • Reactive oxygen species (ROS) generation: Amylin(20-29) aggregates induce oxidative stress through multiple pathways: (1) Direct interaction with mitochondrial membranes disrupts electron transport chain complexes, enhancing electron leakage; (2) Activation of NADPH oxidase enzymes via membrane receptor interactions; and (3) Depletion of glutathione reserves through adduct formation with cysteine residues. The resulting oxidative microenvironment promotes further amyloid aggregation while damaging cellular proteins, lipids, and nucleic acids, establishing a pathological feedback loop [1] [9].

  • Proteostasis impairment: As intracellular amylin(20-29) aggregates accumulate, they overwhelm the ubiquitin-proteasome system (UPS) and autophagy-lysosomal pathways. Electron microscopy studies reveal aggregates physically obstructing proteasomal chambers while sequestering essential chaperone proteins like HSP70 and HSP90. This leads to proteotoxic stress and misfolding of native β-cell proteins, further disrupting insulin production and secretion pathways [2] [6].

  • Apoptotic signaling: Chronic exposure to amylin(20-29) aggregates activates both extrinsic and intrinsic apoptosis pathways in β-cells. Oligomers engage death receptors (e.g., FAS), while intracellular aggregates induce ER stress via PERK and IRE1 pathways, ultimately increasing Bax/Bak pore formation in mitochondrial membranes. Cytochrome c release activates caspase cascades, culminating in β-cell apoptosis and reduced islet mass—a hallmark of advanced type 2 diabetes pathology [1] [9].

Table 2: Mechanisms of β-Cell Dysfunction Induced by Amylin(20-29) Aggregation

Aggregation StatePrimary Cytotoxic MechanismBiological ConsequenceExperimental Evidence
Early oligomersMembrane permeabilizationCalcium influx, mitochondrial dysfunctionLiposome leakage assays, live-cell calcium imaging
ProtofibrilsReactive oxygen species generationOxidative damage to cellular componentsDCF fluorescence, glutathione depletion assays
Mature fibrilsPhysical disruption of organellesER stress, lysosomal impairmentElectron microscopy, cathepsin release assays
Aggregate clustersProteostasis network disruptionMisfolded protein accumulationUbiquitin-proteasome activity assays, chaperone sequestration studies

Comparative Analysis of Amylin Fragments in Type 2 Diabetes Pathogenesis

The amyloidogenic potential of amylin(20-29) is markedly elevated compared to other IAPP fragments, positioning it as a primary contributor to islet amyloid deposition in type 2 diabetes. This differential aggregation propensity arises from specific sequence determinants:

  • Full-length vs. fragment aggregation kinetics: While full-length amylin (37 residues) aggregates within hours in physiological buffers, amylin(20-29) self-assembles within minutes, demonstrating significantly accelerated fibrillization kinetics. This acceleration stems from reduced entropic barriers to conformational rearrangement and the absence of solubilizing N- and C-terminal domains present in the full-length protein. Crucially, amylin(20-29) fibrils serve as effective seeds for full-length amylin polymerization, suggesting a fragment-driven nucleation mechanism in disease progression [1] [9] [10].

  • Sequence modifications and aggregation resistance: The amyloid-resistant amylin analog pramlintide (used clinically) features proline substitutions at positions 25, 28, and 29 (equivalent to Ala25, Ser28, and Ser29 in the native fragment). Proline introduction disrupts β-sheet formation through its rigid cyclic structure and lack of amide hydrogen. Biophysical analyses demonstrate that modified fragments (e.g., H-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Ser-Pro-OH) show >90% reduction in fibril formation compared to wild-type sequences. This validates the critical contribution of residues 25, 28, and 29 to the aggregation mechanism [5] [10].

  • Regional fragment analysis: When comparing amyloidogenic potential across amylin domains, the 20-29 region demonstrates significantly higher aggregation propensity than adjacent sequences:

  • Amylin(8-20): Lacks the hydrophobic cluster and shows minimal fibrillization
  • Amylin(30-37): Contains C-terminal tyrosine but forms only amorphous aggregates
  • Amylin(1-7): Disulfide-bonded N-terminus remains soluble and non-amyloidogenicThis differential behavior establishes residues 20-29 as the minimal amyloidogenic determinant within human IAPP [1] [9].
  • Cross-fragment interactions: Amylin(20-29) demonstrates selective binding affinity for other aggregation-prone regions, particularly residues 12-19 (sequence: RLANFLVH). This fragment-fragment interaction generates hetero-oligomers that accelerate amyloid formation beyond either fragment alone. Such synergistic aggregation may explain the co-deposition of multiple amyloid species observed in diabetic islet amyloid plaques [2] [6].

Table 3: Comparative Aggregation Properties of Amylin Fragments

Peptide FragmentSequenceRelative Aggregation RateFibril MorphologyPathological Relevance
Amylin(20-29)H-SNNFG-AILSS-OH++++ (fastest)Straight, unbranched fibrilsPrimary amyloid driver, cytotoxicity confirmed
Amylin(1-19)KCNTATCATQ-RLANFLVH+Curved protofibrilsLow cytotoxicity, minimal plaque contribution
Amylin(30-37)H-SNTVGSNTY-OH- (non-aggregating)Amorphous aggregatesNo pathological significance
Pramlintide fragmentH-SNNFG-PILSP-OH- (non-aggregating)No fibrils observedTherapeutic non-amyloidogenic design

The exceptional amyloidogenicity of the 20-29 fragment stems from its unique combination of hydrogen-bonding capacity (Asn-Asn), π-stacking potential (Phe), and hydrophobic complementarity (Ala-Ile-Leu). These features create an ideal structural template for the cross-β spine that propagates amyloid formation throughout pancreatic islets in type 2 diabetes, distinguishing this fragment from other IAPP regions with lower pathological significance [1] [2] [9].

Summary of Compounds Mentioned:

  • H-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH: Core subject (amylin[20-29])
  • Pramlintide fragment: Therapeutic analog with Pro substitutions
  • Amylin(1-7): Disulfide-bonded N-terminal fragment
  • Amylin(8-20): Low-aggregation adjacent fragment
  • Amylin(30-37): Non-amyloidogenic C-terminal fragment
  • Full-length human amylin: 37-residue complete protein (IAPP)

Properties

Product Name

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C43H68N12O16

Molecular Weight

1009.1 g/mol

InChI

InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)

InChI Key

RMSCIVKVSZSEHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

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